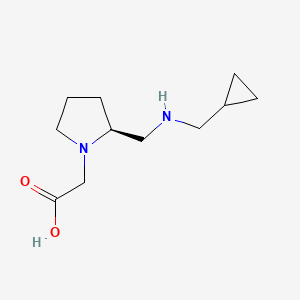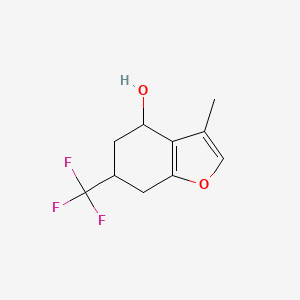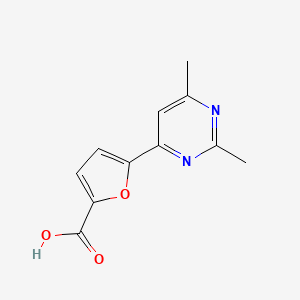
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling of the Rings: The final step involves coupling the pyrimidine and furan rings through a series of reactions, such as Suzuki coupling or Stille coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted furan and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid involves:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid: Known for its use in polymer synthesis.
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with various applications.
Uniqueness
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5-(2,6-dimethylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-8(13-7(2)12-6)9-3-4-10(16-9)11(14)15/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
DHQXGTRPTMWZIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)

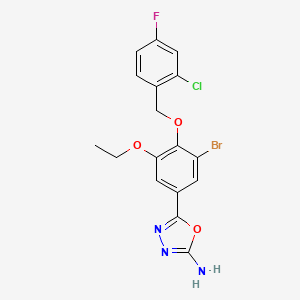
![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)
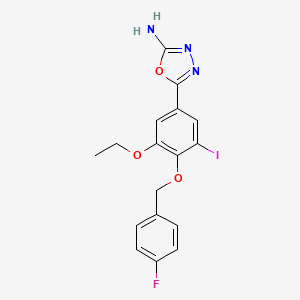

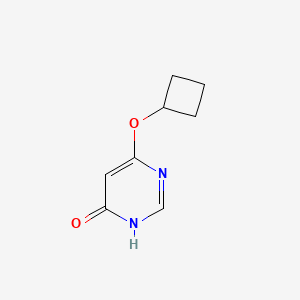
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)


